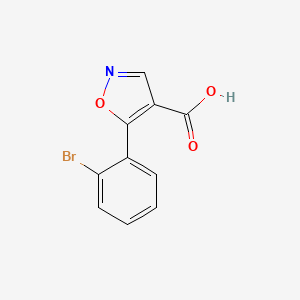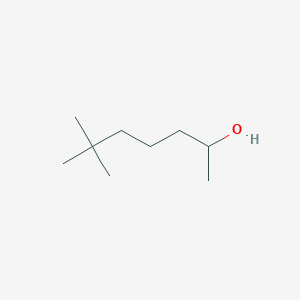
4-Bromo-3-(3-bromopropyl)fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(3-bromopropyl)fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a bromopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(3-bromopropyl)fluorobenzene typically involves the bromination of a fluorobenzene derivative. One common method is the electrophilic aromatic substitution reaction, where a fluorobenzene compound is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(3-bromopropyl)fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated and fluorinated benzoic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding fluorobenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, reflux conditions.
Oxidation: Potassium permanganate in acidic or neutral medium, room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, under inert atmosphere.
Major Products Formed
Substitution: Fluorobenzene derivatives with different substituents replacing the bromine atoms.
Oxidation: Brominated and fluorinated benzoic acids.
Reduction: Fluorobenzene derivatives with hydrogen replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(3-bromopropyl)fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Chemical Biology: It is utilized in the study of biochemical pathways and molecular interactions, particularly in the development of probes and sensors.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(3-bromopropyl)fluorobenzene in chemical reactions involves the interaction of its bromine and fluorine atoms with various reagents. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by stabilizing intermediates and transition states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-fluorobenzene: Lacks the bromopropyl group, making it less versatile in certain synthetic applications.
3-Bromo-4-fluorobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-Bromo-3-(2-bromoethyl)fluorobenzene: Similar but with a shorter alkyl chain, influencing its physical and chemical properties.
Uniqueness
4-Bromo-3-(3-bromopropyl)fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with a bromopropyl group. This combination of substituents provides a distinct set of reactivity and properties, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C9H9Br2F |
|---|---|
Molekulargewicht |
295.97 g/mol |
IUPAC-Name |
1-bromo-2-(3-bromopropyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H9Br2F/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
LMJSXFNBZJSFTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)CCCBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)

